REACTION_CXSMILES
|
[CH3:1][NH2:2].C(O)C.C(Cl)CCl.[CH3:10][S:11][C:12](SC)=[CH:13][N+:14]([O-:16])=[O:15]>C(Cl)CCl>[CH3:1][NH:2][CH:12]([S:11][CH3:10])[CH2:13][N+:14]([O-:16])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
ethanol ethylenedichloride
|
Quantity
|
112.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O.C(CCl)Cl
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
CSC(=C[N+](=O)[O-])SC
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
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DISTILLATION
|
Details
|
0.7 liters of solvent were distilled off
|
Type
|
WASH
|
Details
|
The cooled solution was washed with 2N hydrochloric acid (0.25 liters)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue crystallised from isopropyl acetate (0.5 liters)
|
Type
|
ADDITION
|
Details
|
treating the hot solution with charcoal (10.0 g)
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(C[N+](=O)[O-])SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |